2-(4-Bromothiophen-2-yl)ethanol
Overview
Description
2-(4-Bromothiophen-2-yl)ethanol is an organic compound with the molecular formula C6H7BrOS It consists of a thiophene ring substituted with a bromine atom at the 4-position and an ethanol group at the 2-position
Scientific Research Applications
2-(4-Bromothiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Future Directions
The future directions for “2-(4-Bromothiophen-2-yl)ethanol” could involve its use in the synthesis of more complex molecules. For instance, polymers based on thiophene derivatives have been synthesized and tested for their electrochemical performances in lithium-ion batteries . This suggests potential applications of “this compound” in the field of energy storage.
Mechanism of Action
Target of Action
2-(4-Bromothiophen-2-yl)ethanol is a compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The primary target of this compound is the organoboron reagent used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, is 1.95 .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Bromothiophen-2-yl)ethanol involves the reduction of 4-bromothiophene-2-carbaldehyde using sodium borohydride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran at room temperature. The resulting mixture is stirred for a specified period, usually around 1.5 hours, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(4-Bromothiophen-2-yl)acetaldehyde or 2-(4-Bromothiophen-2-yl)acetic acid.
Reduction: 2-(4-Thiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromothiophen-2-yl)methanol: Similar structure but with a methanol group instead of ethanol.
4-Bromothiophene-2-carbaldehyde: Precursor in the synthesis of 2-(4-Bromothiophen-2-yl)ethanol.
2-(4-Chlorothiophen-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an ethanol group, which allows for a wide range of chemical transformations. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c7-5-3-6(1-2-8)9-4-5/h3-4,8H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAIEIFXXXKXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310427-46-3 | |
Record name | 2-(4-bromothiophen-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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